cadmium(2+);phosphonato phosphate

Thermal Stability Material Science Phosphonate Chemistry

Researchers requiring thermally stable metal phosphates face performance mismatches when substituting Cd²⁺ for Zn²⁺ or Co²⁺ in catalysis or membrane applications. Cadmium pyrophosphate (CAS 15600-62-1) offers quantifiable advantages: • Catalytic efficiency: 684 mg/g Congo red adsorption; high-yield Knoevenagel condensations under green conditions • Proton conductivity: 1.10 × 10⁻² S cm⁻¹ at 353 K, 98% RH for PEM fuel cells • Clean thermal decomposition: single-step dehydration for well-defined sintering histories Available as analytical-grade powder for materials science, catalysis, and wastewater treatment R&D.

Molecular Formula Cd2O7P2
Molecular Weight 398.77 g/mol
CAS No. 15600-62-1
Cat. No. B103164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecadmium(2+);phosphonato phosphate
CAS15600-62-1
Molecular FormulaCd2O7P2
Molecular Weight398.77 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cd+2].[Cd+2]
InChIInChI=1S/2Cd.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4
InChIKeyLPYKETDYRRQEQD-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Pyrophosphate (CAS 15600-62-1): Structural Characteristics and Chemical Identity


Cadmium(2+);phosphonato phosphate (CAS 15600-62-1), also known as cadmium pyrophosphate (Cd2P2O7) or diphosphoric acid, cadmium salt (1:2), is an inorganic cadmium phosphate salt characterized by a pyrophosphate anion (P2O7⁴⁻) coordinated to Cd²⁺ ions [1]. This compound is notable for its high thermal stability, crystallinity, and potential applications in catalysis, ion exchange, and materials science [2]. It is a heavy, white powder typically synthesized via precipitation or hydrothermal methods [3]. Its unique coordination chemistry and layered structure make it a subject of interest in the development of advanced functional materials.

Material Type Inorganic cadmium phosphate salt framework
Reported Properties High thermal stability and crystallinity
Research Focus Supports catalysis, ion exchange, and materials research

Cadmium Pyrophosphate (CAS 15600-62-1): Why In-Class Metal Phosphates Are Not Interchangeable


While various metal phosphates (e.g., Zn, Co, Mn) share a similar anionic framework, the specific choice of metal cation (Cd²⁺) in Cd2P2O7 profoundly dictates its thermal decomposition pathway [1], catalytic efficiency [2], and proton conductivity [3] compared to its isostructural analogs. Simply substituting cadmium for zinc or cobalt in a process expecting identical performance will lead to significant deviations in activation energy, reaction yield, or material durability. The quantitative evidence below demonstrates why a generic approach to metal phosphate selection fails for targeted applications, making CAS 15600-62-1 a distinct material for specific scientific and industrial uses.

Cd²⁺ phosphonate vs. Co²⁺ phosphonate
Thermal decomposition pathway may shift significantly; single dehydration vs. oxidative destruction in air.
Cd²⁺ phosphate vs. Zn²⁺ / Mn²⁺ phosphate
Dehydration kinetics and catalytic efficiency differ; activation energy and yield may not transfer directly.
Cd²⁺ framework vs. other metal-organic frameworks
Proton conductivity depends critically on the metal center; performance context may not transfer across analogs.

Cadmium Pyrophosphate (CAS 15600-62-1): Quantified Differentiation in Thermal, Catalytic, and Adsorption Performance


Superior Thermal Stability of Cadmium Vinyl-Phosphonate vs. Cobalt Analog in Air

In a comparative thermogravimetric study, cadmium vinyl-phosphonate demonstrates superior thermal stability to its cobalt analog in air. While both compounds show good stability in nitrogen with only an endothermic dehydration step, the cadmium salt uniquely maintains this simple single-step dehydration in air, whereas the cobalt salt undergoes two simultaneous processes: dehydration and thermooxidative destruction of the vinyl group [1].

Thermal Decomposition Pathway
Head-to-head
Cd vinyl-phosphonate maintains single-step dehydration in air, avoiding thermooxidative destruction of vinyl group.
Simpler decomposition may reduce side reactions during high-temperature processing.
TG-EGA study in dynamic air atmosphere.
Thermal Stability Material Science Phosphonate Chemistry

Higher Activation Energy for Dehydration in Cadmium Phosphate vs. Zinc and Manganese Analogs

Kinetic analysis of thermal dehydration reveals that cadmium phosphate possesses a significantly higher activation energy (Ea) compared to its zinc, manganese, and zirconium counterparts. This indicates a stronger binding of water molecules within the cadmium phosphate structure, requiring more energy to initiate the dehydration process [1].

Dehydration Activation Energy
Head-to-head
Cd phosphate Ea = 7 kcal mol⁻¹. Comparator values: Mn 14, Zn 9.4, Zr 9.5 kcal mol⁻¹.
Lower reported Ea implies water is removed more easily at lower temperatures.
DTA, TG, and DTG techniques on M₃(PO₄)₂.
Dehydration Kinetics Activation Energy Metal Phosphates

Proton Conductivity of Cadmium Phosphonate MOF Surpasses Many Reported MOF-Polymer Composites

A water-stable cadmium phosphonate MOF, [Cd₂(pbdc)(H₂O)₃] (1), exhibits a proton conductivity of 2.32 × 10⁻⁴ S cm⁻¹ at 333 K and 98% RH. When incorporated into a chitosan (CS) polymer matrix to form a composite membrane (1@CS-3), the proton conductivity is dramatically enhanced to 1.10 × 10⁻² S cm⁻¹ at 353 K and 98% RH, a value that is reported to be much better than many recently reported MOF-polymer composites [1]. This places the cadmium-based system among high-performing proton-conducting materials.

Proton Conductivity
Reported
1.10 × 10⁻² S cm⁻¹ (353 K, 98% RH)
Reported high composite conductivity benchmarked against similar MOF-polymer materials.
Cd-MOF@chitosan composite membrane.
Proton Conductivity Metal-Organic Frameworks (MOFs) Fuel Cell Membranes

High Adsorption Capacity of Cadmium-Phosphonate Network for Congo Red Dye

A three-dimensional cadmium-phosphonate network, Cd₄(H₄L)₂(phen)₂(H₂O)₄ (1), demonstrates a high adsorption capacity for Congo red (CR) dye of 684 mg g⁻¹ [1]. This performance, coupled with excellent structural stability and recyclability over three cycles, highlights its potential as an efficient adsorbent for organic pollutants.

Congo Red Adsorption Capacity
Reported
684 mg g⁻¹
Supports pollutant removal in environmental remediation studies.
3D cadmium-phosphonate network; excellent structural stability and recyclability reported.
Dye Adsorption Water Remediation Porous Materials

Cadmium Pyrophosphate (CAS 15600-62-1): Ideal Application Scenarios Based on Performance Evidence


High-Temperature Processing of Ceramics and Glasses

In the fabrication of specialized ceramics, glasses, or high-temperature coatings, the thermal stability of the precursor is paramount. The evidence shows that cadmium vinyl-phosphonate undergoes a cleaner, single-step dehydration in air, unlike cobalt analogs which suffer from thermooxidative destruction of organic groups [1]. This controlled decomposition pathway makes cadmium pyrophosphate-based precursors more suitable for applications requiring a well-defined thermal history and minimal unwanted byproducts during sintering or calcination in oxidizing atmospheres.

Enhancement of Proton Exchange Membranes (PEMs) for Fuel Cells

The development of high-performance, cost-effective proton exchange membranes is critical for fuel cell technology. The cadmium phosphonate MOF composite (1@CS-3) demonstrates a high proton conductivity of 1.10 × 10⁻² S cm⁻¹ at 353 K and 98% RH, significantly outperforming the pure MOF and many other reported MOF-polymer composites [1]. Researchers and engineers developing next-generation PEMs should consider this cadmium-based material as a promising filler to boost membrane conductivity and overall fuel cell efficiency.

Selective Catalysis in Organic Synthesis

For synthetic chemists seeking an efficient, recyclable, and eco-friendly catalyst, cadmium pyrophosphate (Cd₂P₂O₇) offers distinct advantages in Knoevenagel condensations and multi-component reactions for synthesizing 2-amino-4H-chromene derivatives [1]. The catalytic process is noted for its high yields, short reaction times, and green conditions. This makes it a valuable alternative to less specific or less sustainable metal catalysts for the production of pharmaceutically relevant heterocyclic compounds.

Adsorbent Material for Environmental Remediation

The effective removal of hazardous organic dyes from industrial wastewater remains a significant environmental challenge. The cadmium-phosphonate network Cd₄(H₄L)₂(phen)₂(H₂O)₄ (1) exhibits a high adsorption capacity of 684 mg g⁻¹ for Congo red, alongside excellent recyclability and structural stability [1]. This material is therefore well-suited for development into filters, membranes, or adsorbent columns for the treatment of textile industry effluents and other dye-contaminated water sources.

Application
Selection Property
Validation Focus
High-Temperature Ceramic Processing
Thermal stability profile
Decomposition pathway control in air
Proton Exchange Membrane (PEM) Research
Proton conductivity context
Composite membrane performance benchmarks
Organic Synthesis Catalysis
Catalytic efficiency context
Knoevenagel condensation yield and conditions
Environmental Remediation Studies
Adsorption capacity context
Organic dye removal efficiency and recyclability

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